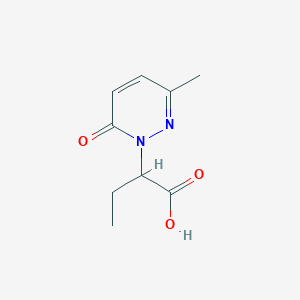![molecular formula C13H15IN2O2 B15244765 tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 1058225-52-7](/img/structure/B15244765.png)
tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound with the molecular formula C13H15IN2O2 . It is known for its unique structure, which includes an imidazole ring substituted with an iodomethyl group and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the reaction of 2-(iodomethyl)-1H-benzo[d]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group in tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of deiodinated or reduced imidazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the interactions of imidazole-containing molecules with biological targets. It serves as a model compound for understanding the behavior of more complex imidazole derivatives .
Medicine: Its imidazole ring is a common pharmacophore in many bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its imidazole ring. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity . The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
- tert-Butyl 2-bromo-1H-imidazole-1-carboxylate
- tert-Butyl 2-chloro-1H-imidazole-1-carboxylate
- tert-Butyl 2-fluoro-1H-imidazole-1-carboxylate
Comparison:
- Reactivity: The iodomethyl group in tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate is more reactive in nucleophilic substitution reactions compared to the bromo, chloro, and fluoro analogs due to the weaker carbon-iodine bond .
- Stability: The compound is generally more stable than its bromo and chloro counterparts but less stable than the fluoro analog .
- Applications: While all these compounds are used in organic synthesis, the iodomethyl derivative is preferred for reactions requiring high reactivity and selectivity .
Properties
CAS No. |
1058225-52-7 |
|---|---|
Molecular Formula |
C13H15IN2O2 |
Molecular Weight |
358.17 g/mol |
IUPAC Name |
tert-butyl 2-(iodomethyl)benzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H15IN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 |
InChI Key |
NOMWBZZQJMSOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


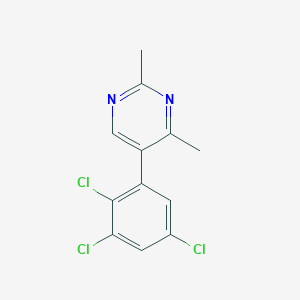
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
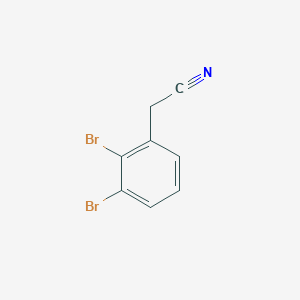
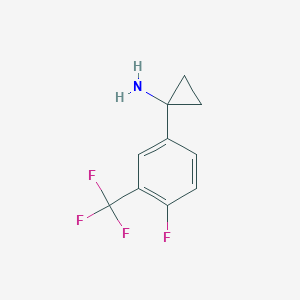
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
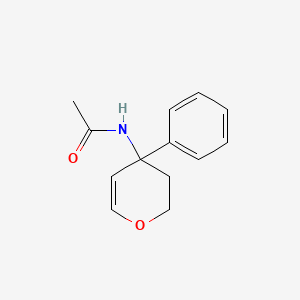

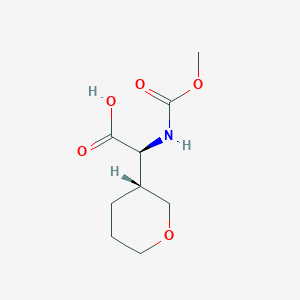
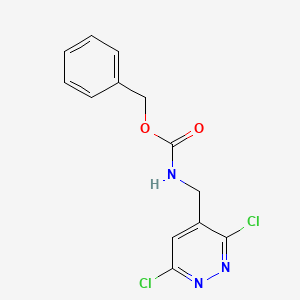
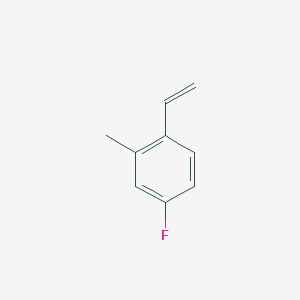
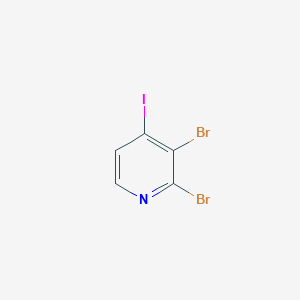
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
